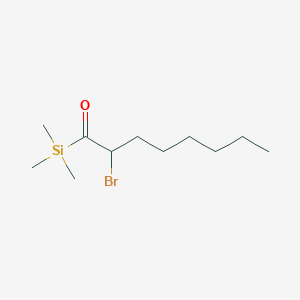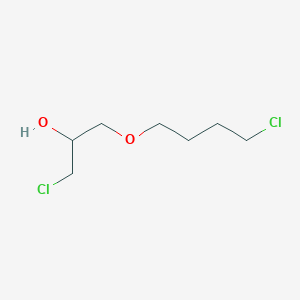
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is an organic compound characterized by a benzene ring substituted with five methyl groups and one fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene can be achieved through visible light-mediated radical fluoromethylation. This method involves the activation of fluoroiodomethane via halogen atom transfer, facilitated by visible light and tris(trimethylsilyl)silane. The reaction conditions typically include the use of molecular sieves and dichloromethane as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products: The major products formed from these reactions include fluorinated benzoic acids, methyl-substituted benzenes, and various substituted benzene derivatives.
Scientific Research Applications
1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties such as increased metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique physicochemical properties.
Industry: The compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene exerts its effects involves the interaction of the fluoromethyl group with various molecular targets. The high electronegativity of fluorine can influence the compound’s binding affinity and metabolic stability. The pathways involved may include interactions with enzymes and receptors, leading to changes in biological activity.
Comparison with Similar Compounds
- 1-(Chloromethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Bromomethyl)-2,3,4,5,6-pentamethylbenzene
- 1-(Hydroxymethyl)-2,3,4,5,6-pentamethylbenzene
Comparison: 1-(Fluoromethyl)-2,3,4,5,6-pentamethylbenzene is unique due to the presence of the fluoromethyl group, which imparts distinct properties such as increased lipophilicity and metabolic stability compared to its chloromethyl, bromomethyl, and hydroxymethyl analogs. The fluorine atom’s high electronegativity and strong carbon-fluorine bond contribute to these enhanced properties, making it a valuable compound in various applications.
Properties
CAS No. |
60035-99-6 |
|---|---|
Molecular Formula |
C12H17F |
Molecular Weight |
180.26 g/mol |
IUPAC Name |
1-(fluoromethyl)-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C12H17F/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6H2,1-5H3 |
InChI Key |
BXQHNGRORHDOGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CF)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


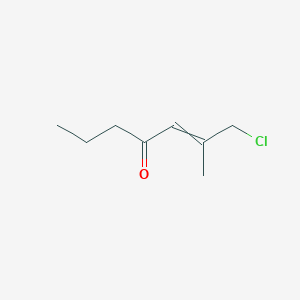

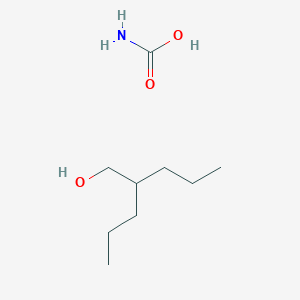
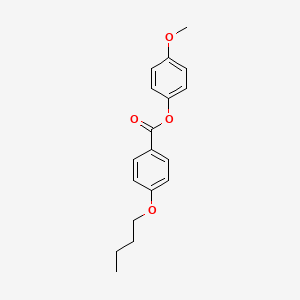

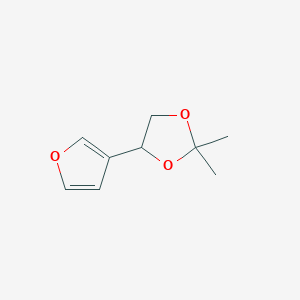
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
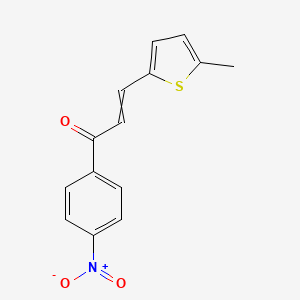
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)


